2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is known to interact with various biomolecules. It has been found to exhibit inhibitory activity against platelet aggregation induced by arachidonic acid and ADP . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to disrupt cell wall integrity, facilitating the penetration of other compounds through the fungal membrane .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to undergo intermolecular cyclization to yield certain intermediates . These intermediates may then interact with biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with hydrazine hydrate . The reaction typically proceeds under reflux conditions in ethanol, yielding the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-1,3,4-thiadiazole: Lacks the methyl group at the 5-position, which can affect its biological activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a hydrazinyl group, leading to different reactivity and applications.
2-Amino-5-methyl-1,3,4-thiadiazole: Substituted with an amino group instead of a hydrazinyl group, which can influence its chemical properties and biological activities
Uniqueness
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the hydrazinyl and methyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYDEPZBJNSQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586154 | |
Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-62-8 | |
Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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